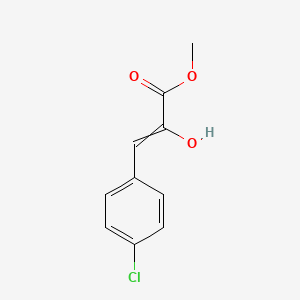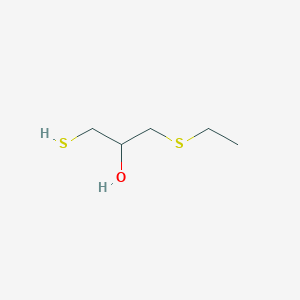
1-(Ethylsulfanyl)-3-sulfanylpropan-2-OL
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Ethylsulfanyl)-3-sulfanylpropan-2-OL is an organic compound characterized by the presence of both ethylsulfanyl and sulfanyl groups attached to a propanol backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Ethylsulfanyl)-3-sulfanylpropan-2-OL typically involves the reaction of 3-chloropropan-1-ol with ethanethiol in the presence of a base such as sodium hydroxide. The reaction proceeds via a nucleophilic substitution mechanism, where the chlorine atom is replaced by the ethylsulfanyl group. The reaction conditions generally include a solvent like ethanol and a temperature range of 50-70°C.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(Ethylsulfanyl)-3-sulfanylpropan-2-OL undergoes various chemical reactions, including:
Oxidation: The sulfanyl groups can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to form the corresponding thiol using reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; room temperature to 50°C.
Reduction: Lithium aluminum hydride; anhydrous ether, room temperature.
Substitution: Thionyl chloride, phosphorus tribromide; reflux conditions.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols.
Substitution: Alkyl halides.
Wissenschaftliche Forschungsanwendungen
1-(Ethylsulfanyl)-3-sulfanylpropan-2-OL has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of sulfur-containing compounds.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with thiol-containing enzymes and proteins.
Medicine: Explored for its potential therapeutic properties, including its role as an antioxidant and its ability to modulate redox reactions.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 1-(Ethylsulfanyl)-3-sulfanylpropan-2-OL involves its interaction with molecular targets such as thiol-containing enzymes and proteins. The compound can undergo redox reactions, modulating the oxidative state of biological systems. This modulation can affect various cellular pathways, including those involved in oxidative stress response and signal transduction.
Vergleich Mit ähnlichen Verbindungen
- 1-(Ethyldisulfanyl)-1-(ethylsulfanyl)ethane
- 3-Methyl-2-butene-1-thiol
- Thiazole derivatives
Comparison: 1-(Ethylsulfanyl)-3-sulfanylpropan-2-OL is unique due to its specific combination of ethylsulfanyl and sulfanyl groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a balance of stability and reactivity, making it suitable for various applications in research and industry.
Eigenschaften
CAS-Nummer |
84093-03-8 |
|---|---|
Molekularformel |
C5H12OS2 |
Molekulargewicht |
152.3 g/mol |
IUPAC-Name |
1-ethylsulfanyl-3-sulfanylpropan-2-ol |
InChI |
InChI=1S/C5H12OS2/c1-2-8-4-5(6)3-7/h5-7H,2-4H2,1H3 |
InChI-Schlüssel |
BYTBUYLGXSTMPR-UHFFFAOYSA-N |
Kanonische SMILES |
CCSCC(CS)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


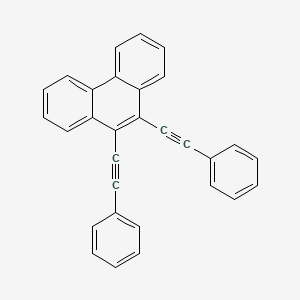

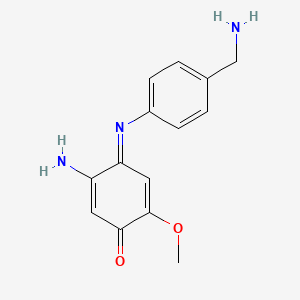

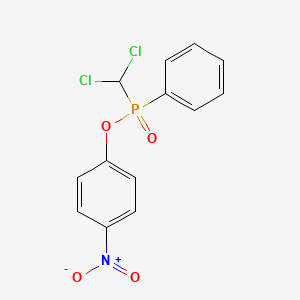
![Trimethyl[1-(phenylsulfanyl)prop-2-en-1-yl]silane](/img/structure/B14429685.png)
![[(Chloroethynyl)sulfanyl]benzene](/img/structure/B14429686.png)
![Benzenesulfonamide, N-[[(4,6-dimethoxy-1,3,5-triazin-2-yl)amino]carbonyl]-2-(pentafluoroethoxy)-](/img/structure/B14429688.png)
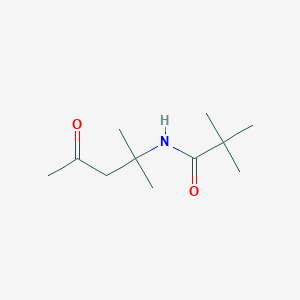
![Methyl 1,4-dioxaspiro[4.5]dec-7-ene-7-carboxylate](/img/structure/B14429698.png)
![1,7-Dioxaspiro[5.5]undecan-3-ol](/img/structure/B14429706.png)
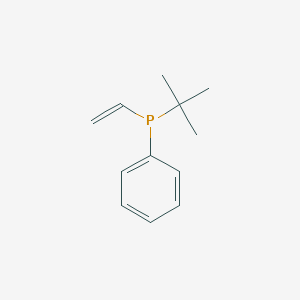
![Benzo[b]thiophene-2-carbonyl azide](/img/structure/B14429739.png)
